![molecular formula C15H14FNO B5775821 N-(3-ethylphenyl)-3-fluorobenzamide](/img/structure/B5775821.png)
N-(3-ethylphenyl)-3-fluorobenzamide
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Overview
Description
N-(3-ethylphenyl)-3-fluorobenzamide, commonly known as EFNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFNB is a member of the benzamide class of compounds, which are known for their diverse biological activities.
Mechanism of Action
EFNB exerts its biological effects by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. It acts as a partial agonist of these receptors, leading to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
EFNB has been shown to modulate various biochemical and physiological processes in the body, including the regulation of pain perception, inflammation, and cell proliferation. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of EFNB for lab experiments is its high potency and selectivity for specific receptors, allowing for precise control of its biological effects. However, its low solubility in aqueous solutions and potential toxicity at high concentrations can limit its use in certain experimental settings.
Future Directions
There are several areas of future research that could further elucidate the therapeutic potential of EFNB. These include the development of more efficient synthesis methods, the identification of new targets for EFNB, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the investigation of EFNB’s potential as a treatment for various neurological and psychiatric disorders, such as depression and anxiety, could lead to the development of novel therapeutics with fewer side effects than current treatments.
Synthesis Methods
EFNB can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. The most commonly used method for the synthesis of EFNB involves the reaction of 3-fluoroaniline with 3-ethylbenzoyl chloride in the presence of a base catalyst.
Scientific Research Applications
EFNB has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-(3-ethylphenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-2-11-5-3-8-14(9-11)17-15(18)12-6-4-7-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUELDTTXVJAHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-3-fluorobenzamide |
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